molecular formula C15H16ClN5O B12161425 1-(6-chloropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide

Cat. No.: B12161425
M. Wt: 317.77 g/mol
InChI Key: JNKRYVFGRNASOC-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinyl intermediate: Starting with a chloropyridazine derivative, the intermediate is synthesized through nucleophilic substitution reactions.

    Coupling with piperidine: The pyridazinyl intermediate is then coupled with a piperidine derivative under specific conditions, often using coupling reagents like EDCI or DCC.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted piperidine carboxamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
  • 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the pyridine and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-pyridin-4-ylpiperidine-3-carboxamide

InChI

InChI=1S/C15H16ClN5O/c16-13-3-4-14(20-19-13)21-9-1-2-11(10-21)15(22)18-12-5-7-17-8-6-12/h3-8,11H,1-2,9-10H2,(H,17,18,22)

InChI Key

JNKRYVFGRNASOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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